Product packaging for 2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine(Cat. No.:)

2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine

Cat. No.: B8502593
M. Wt: 165.24 g/mol
InChI Key: IZNIQPCNKNUQAD-UHFFFAOYSA-N
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Description

Overview of Pyridylethylamine Derivatives in Contemporary Chemical Research

In contemporary chemical research, pyridylethylamine derivatives are widely investigated for their potential as therapeutic agents and as ligands in coordination chemistry. The pyridine (B92270) moiety is a key component in numerous bioactive substances and active pharmaceutical ingredients. nih.gov Researchers are actively exploring the synthesis of multi-substituted pyridines to create diverse molecular scaffolds with a range of functional groups, which can then be screened for various biological activities. nih.gov

Chiral pyridylethylamines, in particular, are of significant interest as they are crucial structural units in many drug molecules and are used to create chiral bidentate and tridentate ligands for asymmetric transition-metal catalysis. rsc.org The development of efficient and scalable synthetic methods for these chiral compounds is a major focus of current research, with techniques such as iridium-catalyzed asymmetric reductive amination being explored. nsf.gov

Detailed research findings have shown that specific substitutions on the pyridine ring can significantly impact the biological activity of the resulting compounds. For instance, in the development of 5-HT1A receptor agonists, the addition of a 5-methyl and a 6-methylamino substituent on the pyridine ring of a pyridinemethylamine derivative was found to synergistically enhance its agonist properties. nih.gov

Historical Context and Evolution of Academic Inquiry into Pyridylethylamine Systems

The academic inquiry into pyridylethylamine systems is built upon the foundational discoveries in pyridine chemistry. The history of pyridine itself dates back to the 1840s when it was first isolated from bone oil by the Scottish chemist Thomas Anderson. acs.org The structure of pyridine was later elucidated independently by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.org

The first major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, reported in 1881 by Arthur Rudolf Hantzsch. wikipedia.org This method involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). Another significant advancement was the Chichibabin pyridine synthesis, developed in 1924 by the Russian chemist Aleksei Chichibabin, which provided a more industrially viable route to pyridine and its derivatives from inexpensive starting materials like formaldehyde, acetaldehyde, and ammonia. acs.orgwikipedia.org

The synthesis of 2,2'-dipyridylamine, a related and important ligand, was first reported in 1914 by Chichibabin and Zeide. nsf.gov These early synthetic methodologies laid the groundwork for the exploration of a vast array of pyridine derivatives, including the pyridylethylamines, and their subsequent investigation in various scientific disciplines.

Scope and Significance of Current Research on the Pyridylethylamine Scaffold

The pyridylethylamine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents. nih.gov Current research continues to explore the potential of pyridylethylamine derivatives in treating a variety of diseases. For example, 2-pyridylethylamine has been identified as a selective histamine (B1213489) H1 receptor agonist. wikipedia.org

The significance of the pyridylethylamine scaffold extends beyond pharmaceuticals into the realm of coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the amino group of the ethylamine (B1201723) side chain can coordinate with metal ions, making these compounds effective ligands for the formation of metal complexes. wikipedia.org These complexes have applications in various catalytic processes. The ability to synthesize a wide variety of substituted pyridylethylamines allows for the fine-tuning of the electronic and steric properties of these ligands, which in turn can influence the catalytic activity and selectivity of the resulting metal complexes. mdpi.com Research in this area is focused on developing new catalysts for a range of chemical transformations.

Chemical Data of Representative Pyridylethylamine Isomers

Below are interactive data tables summarizing the chemical properties of three common pyridylethylamine isomers.

Table 1: 2-(2-Aminoethyl)pyridine

Property Value
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
CAS Number 2706-56-1
Boiling Point 92-93 °C at 12 mmHg
Density 1.021 g/mL at 25 °C

Table 2: 3-(2-Aminoethyl)pyridine

Property Value
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
CAS Number 20173-24-4
Boiling Point 119-120 °C at 19 mmHg
Density 1.04 g/cm³

Table 3: 4-(2-Aminoethyl)pyridine

Property Value
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
CAS Number 13258-63-4
Boiling Point 104 °C at 9 mmHg
Density 1.0238 g/mL at 25 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B8502593 2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-[6-(2-aminoethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C9H15N3/c10-5-3-8-1-2-9(4-6-11)12-7-8/h1-2,7H,3-6,10-11H2

InChI Key

IZNIQPCNKNUQAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Pyridyl Ethylamine and Its Functionalized Analogues

Catalytic and Reductive Synthetic Routes to Pyridylethylamines

Catalytic and reductive strategies are paramount in modern organic synthesis, offering high efficiency and selectivity for the preparation of pyridylethylamines. These methods often involve the transformation of carbonyl compounds or the formation of carbon-nitrogen bonds under catalytic conditions.

Reductive Amination and Alkylation Strategies in Pyridylethylamine Synthesis

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. mdma.chharvard.edu This process involves the condensation of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of pyridylethylamines, a pyridyl-substituted carbonyl compound serves as the precursor.

Key aspects of this strategy include:

Reaction Components : The reaction typically involves a pyridyl ketone or aldehyde, an amine source (like ammonia for primary amines), and a reducing agent. mdma.ch

Reducing Agents : A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. harvard.edumdpi.com Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide is also a common approach. mdma.chresearchgate.net

Control of Over-alkylation : A significant challenge in reductive amination is preventing the newly formed primary amine from reacting further with the carbonyl starting material to produce secondary amines. mdma.ch Using a large excess of the ammonia source can help favor the formation of the primary amine. mdma.ch

A common precursor for 2-(2-pyridyl)ethylamine is 2-pyridineacetaldehyde or a related ketone. The synthesis of the more complex 2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine would likely involve a precursor such as 6-(2-aminoethyl)pyridine-3-acetaldehyde, which would undergo reductive amination to install the second aminoethyl group.

Alkylation strategies often start from pyridylacetonitrile. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Catalyst (e.g., Raney Ni, Pd/C) High pressure, elevated temperatureCost-effective for large scale, high yieldsRequires specialized high-pressure equipment, can sometimes reduce the pyridine (B92270) ring
Sodium Borohydride (NaBH₄) Methanol, room temperatureMild conditions, readily availableLess selective, can reduce carbonyls directly, often used in a two-step process
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Highly selective for iminium ions, mild conditionsHighly toxic, generates cyanide waste
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane, Acetic AcidHighly selective, mild, non-toxic byproductsMore expensive, moisture sensitive

Palladium-Catalyzed C-N Cross-Coupling Reactions for Pyridylethylamine Derivatives

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of aryl and heteroaryl amines. researchgate.netbohrium.comresearchgate.net This methodology allows for the formation of a C-N bond between a halo-pyridine and an amine, providing a versatile route to functionalized pyridylethylamine derivatives. nih.gov

The key components of this reaction are:

Substrates : A brominated or chlorinated pyridine serves as the electrophile. For a molecule like this compound, a starting material could be a 3,6-dihalopyridine. The nucleophile is an amine synthon, such as a protected aminoethylamine.

Catalyst System : The reaction relies on a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand. Ligands such as RuPhos and BrettPhos have proven effective for the amination of challenging substrates like electron-deficient halopyridines. nih.govmit.edu

Base : A base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the catalytic cycle. nih.gov

One significant advantage of this method is its broad functional group tolerance, allowing for the synthesis of complex molecules. researchgate.netmit.edu For instance, a di-brominated pyridine could be sequentially functionalized. The first C-N coupling could be performed at the more reactive position, followed by a second coupling to introduce the second aminoethyl group, potentially using different protecting group strategies to differentiate the two amines if necessary. Challenges can include catalyst inhibition by the pyridine nitrogen and potential side reactions. nih.gov

Stereoselective Synthesis of Chiral Pyridylethylamine Derivatives

Chiral pyridylethylamines are valuable as ligands in asymmetric catalysis and as key intermediates in pharmaceuticals. rsc.org Their stereoselective synthesis is an area of active research, focusing on creating a specific enantiomer or diastereomer.

Methods for achieving stereoselectivity include:

Asymmetric Reductive Amination : This approach uses a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the imine reduction. For example, iridium-catalyzed asymmetric reductive amination of 2-acylpyridines has been shown to produce chiral 1-(pyridin-2-yl)ethylamines with high yields and excellent enantioselectivity (up to 95% ee). rsc.org

Use of Chiral Auxiliaries : A chiral auxiliary, such as a sulfinamide, can be condensed with a pyridyl aldehyde to form a chiral sulfinyl imine. nih.gov Nucleophilic addition to this imine, followed by removal of the auxiliary, yields the chiral amine. nih.gov This method offers a reliable way to control the stereochemistry at the newly formed chiral center.

Kinetic Resolution : A racemic mixture of a pyridylethylamine derivative can be resolved using enzymes or chiral resolving agents to isolate the desired enantiomer.

These stereoselective methods are crucial for producing optically pure compounds, which is often a requirement for biological applications. researchgate.netnih.gov

Table 2: Selected Stereoselective Synthetic Approaches
MethodChiral SourceTypical SubstrateKey Features
Asymmetric Reductive Amination Chiral Iridium or Rhodium Catalyst2-AcylpyridinesDirect, atom-economical route to chiral amines with high enantiomeric excess. rsc.org
Chiral Auxiliary (Sulfinamide) (R)- or (S)-tert-butanesulfinamidePyridyl AldehydesForms a diastereomeric intermediate that directs nucleophilic attack; auxiliary is removable. nih.gov
Stereospecific Substitution Optically pure 1-(pyridinyl)ethyl methanesulfonatePrimary or Secondary AminesProceeds with inversion of configuration to yield N-substituted chiral pyridylethylamines. researchgate.net

Preparation of Multi-Dentate Pyridylethylamine Ligand Scaffolds (e.g., Tris(2-aminoethyl)amine (B1216632), Bis(2-pyridyl)ethylamine)

The core structure of pyridylethylamine can be incorporated into larger, multi-dentate ligand scaffolds. These ligands are of great interest in coordination chemistry for their ability to form stable complexes with a wide range of metal ions.

A common strategy involves using a central scaffolding molecule, such as tris(2-aminoethyl)amine (tren), and functionalizing its primary amino groups. georgiasouthern.edumdpi.com For example, reacting tren with a suitable pyridyl-containing electrophile can attach three pyridyl arms to the central nitrogen atom, creating a tripodal ligand. researchgate.netresearchgate.net

Synthesis of these scaffolds can be achieved through:

Schiff Base Condensation : Condensation of tren with a pyridyl aldehyde (e.g., pyridine-2-carboxaldehyde) forms a Schiff base ligand. researchgate.net These can be subsequently reduced to form more flexible amine-based ligands.

Nucleophilic Substitution : Reacting tren with an activated pyridine, such as 2-chloromethylpyridine or a 2-bromo-6-alkylaminopyridine, allows for the direct formation of C-N bonds to build the ligand framework. georgiasouthern.edu

These multi-dentate ligands, which can incorporate pyridylethylamine motifs, are designed to bind metal species for applications in catalysis and materials science. nih.govnih.gov

Innovations in Pyridylethylamine Synthetic Efficiency and Scalability

For pyridylethylamine derivatives to be useful in industrial applications, their synthesis must be efficient, cost-effective, and scalable. Recent innovations have focused on improving these aspects.

Key areas of improvement include:

Catalyst Development : The development of more active and stable catalysts for both reductive amination and C-N cross-coupling reactions allows for lower catalyst loadings and milder reaction conditions, reducing costs and environmental impact. researchgate.netmit.edu Iron-based catalysts, for example, are being explored as a more sustainable alternative to precious metals for reductive amination. researchgate.net

Process Optimization : Transitioning from batch to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and throughput for the synthesis of pyridylethylamines.

Solvent-Free and Green Chemistry Approaches : The use of solvent-free reaction conditions, such as ball-milling for Buchwald-Hartwig aminations, or the use of greener solvents, minimizes the environmental footprint of the synthesis. researchgate.netnih.gov

These innovations are critical for making the synthesis of complex molecules like this compound and its analogues practical on a larger scale.

Coordination Chemistry of 2 2 Pyridyl Ethylamine and Polydentate Pyridylethylamine Ligands

Ligand Design Principles and Structural Motifs in Pyridylethylamine Complexes

The design of ligands based on the pyridylethylamine scaffold is a key aspect of modern coordination chemistry. By modifying the basic structure, chemists can fine-tune the steric and electronic properties of the resulting metal complexes, influencing their structure, stability, and reactivity.

2-(2-Pyridyl)ethylamine typically coordinates to a metal center in a bidentate fashion, utilizing the nitrogen atoms of both the pyridine (B92270) ring and the ethylamine (B1201723) group. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The versatility of this ligand is demonstrated in its ability to form complexes with a variety of transition metals. For example, in copper(I) complexes, the coordination of 2-(2-pyridyl)ethylamine ligands has been shown to influence the reactivity with dioxygen. acs.org

The specific coordination mode can be influenced by substituents on either the pyridine ring or the ethylamine nitrogen. These modifications can alter the steric hindrance around the metal center and the electron-donating ability of the ligand, thereby affecting the geometry and stability of the resulting complex.

Building upon the 2-(2-pyridyl)ethylamine framework, more complex polydentate ligands can be designed. Tripodal ligands, which feature three arms extending from a central atom (often nitrogen), are a prominent class of such systems. researchgate.netwikipedia.orgresearchgate.net These ligands are capable of enforcing specific coordination geometries upon the metal ion, such as facial or meridional arrangements in octahedral complexes. wikipedia.org A well-known example is tris(2-pyridylmethyl)amine (TPA), which has been extensively used in the study of bioinorganic model complexes. researchgate.net

Polyamine ligands incorporating pyridyl groups offer an even greater degree of complexity and versatility. publish.csiro.au These ligands can encapsulate metal ions, providing a high degree of stability and control over the coordination environment. The design of these ligands can be tailored to create specific cavity sizes and donor atom arrangements, allowing for the selective complexation of different metal ions. researchgate.net The synthesis of such ligands often involves the reaction of components like 2-vinylpyridine with polyamines such as ethylenediamine. publish.csiro.au

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridylethylamine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Copper complexes of pyridylethylamine and related ligands have been extensively studied due to their relevance in bioinorganic chemistry and catalysis. acs.orgnih.gov The reaction of a copper(II) salt with a pyridylethylamine-based ligand generally leads to the formation of a stable complex. e3s-conferences.orgmdpi.com The coordination geometry around the copper center can vary from square planar to square pyramidal or even distorted octahedral, depending on the specific ligand and the presence of other coordinating species. nih.govresearchgate.netnih.gov

The electronic properties of these copper complexes are of significant interest. UV-Vis spectroscopy is a key tool for probing the d-d transitions of the copper(II) ion, which are sensitive to the coordination environment. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is also widely used to study the electronic structure of these paramagnetic complexes, providing information about the nature of the metal-ligand bonding. rsc.org

Table 1: Structural and Electronic Properties of Selected Copper-Pyridylethylamine Complexes
ComplexLigandCoordination GeometryKey Spectroscopic FeaturesReference
Cu(dpyam)₂(ONO)₀.₅(H₂O)di-2-pyridylaminecis-distorted octahedralTwo d-d transition bands in electronic spectra researchgate.net
Cu(pepica)(bipy)₂2-(2-pyridylethyl)picolylamineDistorted square pyramidal- scispace.com
[Cu(L)(NO₂)]di-2-pyridylamineTetrahedrally-distorted square base- researchgate.net

Iron complexes with pyridylethylamine-type ligands exhibit interesting magnetic properties, largely governed by ligand field effects. scispace.comnih.gov The strength of the ligand field created by the coordinating nitrogen atoms determines the spin state of the iron center. Strong-field ligands lead to low-spin complexes, while weak-field ligands result in high-spin complexes. rsc.org

A particularly fascinating phenomenon observed in some of these iron complexes is spin-crossover (SCO), where the complex can switch between high-spin and low-spin states in response to external stimuli such as temperature or light. whiterose.ac.ukrsc.orgnih.gov This behavior is highly dependent on the precise nature of the ligand and the resulting coordination environment. whiterose.ac.uk The study of these complexes provides valuable insights into the fundamental principles of coordination chemistry and has potential applications in molecular switches and sensors. rsc.org

Table 2: Spin State Behavior of Selected Iron-Pyridyl Complexes
Complex TypeLigand TypeObserved Spin StatePhenomenaReference
Fe(TPA)(CH₃CN)₂₂Tris(2-pyridylmethyl)amine (TPA)Low-spin- figshare.com
[Fe(L)₂]²⁺2,6-bis(thiazolin-2-yl)pyridineSpin-crossoverTemperature-dependent SCO whiterose.ac.uk
[Fe(L)₂]²⁺2,6-di(1,2,3-triazol-1-yl)pyridineHigh-spin/Low-spinDependent on ligand isomer nih.gov

Cobalt and manganese also form a variety of complexes with pyridylethylamine and related ligands. The coordination geometry around the metal center in these complexes can range from tetrahedral to octahedral and even seven-coordinate pentagonal bipyramidal. nih.govnih.govresearchgate.netichem.md The specific geometry is dictated by the denticity of the ligand and the nature of the metal ion. nih.gov

The reactivity of these complexes is an active area of research. For instance, manganese complexes are of interest for their potential role in oxidation catalysis, mimicking the function of certain metalloenzymes. nih.govmdpi.com The ligand environment plays a crucial role in tuning the redox potential of the metal center and stabilizing reactive intermediates. nih.gov Cobalt complexes, on the other hand, have been investigated for their magnetic properties and their ability to activate small molecules. nih.govresearchgate.net

Table 3: Coordination Geometries of Cobalt and Manganese Complexes
Metal IonLigand TypeCoordination GeometryKey FeaturesReference
Cobalt(II)2,4,6-tris(di-2-pyridylamine)-1,3,5-triazineDistorted trigonal antiprismaticAntiferromagnetic coupling nih.gov
Cobalt(II)Pyridine-based macrocycleDistorted octahedral/trigonal prismaticField-induced Single-Molecule Magnet (SMM) behavior nih.govrsc.org
Manganese(II)Pyridine N-oxide derivatives-- nih.gov
Manganese(V)Porphyrin-Stabilized by axial ligands nih.gov

Zinc, Nickel, and Other Metal Ion Complexation with Pyridylethylamine Ligands

Pyridylethylamine-based ligands are known for their ability to coordinate with a range of transition metal ions, including zinc(II) and nickel(II). The coordination behavior is largely dictated by the denticity of the ligand and the nature of the metal ion.

Zinc(II) Complexes: Zinc(II) complexes with polydentate N-donor ligands, including those with pyridylethylamine frameworks, have been structurally and spectroscopically characterized. mdpi.com These ligands can form stable complexes with zinc(II), and the resulting structures can vary from tetrahedral to octahedral geometries. rsc.orgfrontiersin.org For instance, a novel zinc(II) complex demonstrated the metal's capacity to adopt square pyramidal, octahedral, and tetrahedral geometries within the same polymeric chain, highlighting the flexibility of the coordination environment. ias.ac.in The coordination of these ligands to zinc(II) can lead to noticeable changes in spectroscopic properties, such as shifts in absorption and emission spectra, which can be useful for sensing applications. mdpi.com Studies on zinc(II) complexes with pyridine-based ligands have revealed distorted octahedral and square-pyramidal coordination environments. mdpi.com The structural diversity also extends to the formation of dimeric structures where bridging ligands link two zinc centers. nih.gov

Nickel(II) Complexes: Nickel(II) ions readily form complexes with pyridylethylamine-type ligands. jscimedcentral.com The resulting complexes often exhibit octahedral, square planar, or tetrahedral geometries. jscimedcentral.com The synthesis of nickel(II) complexes with substituted pyridine diimine ligands has been reported, leading to octahedrally coordinated Ni(II) centers. nih.gov The formation of five and six-coordinate nickel(II) complexes can occur through the addition of ligands to square planar precursors. jscimedcentral.com Research on nickel(II) complexes with l-amino-acid-derived ligands has shown the formation of both trinuclear and mononuclear systems, with the trinuclear complex capable of CO2 uptake. nih.gov The synthesis and characterization of nickel(II) complexes with pyridine-containing ligands have been extensively studied, revealing a range of coordination numbers and structures. researchgate.netrsc.orgnih.gov A mononuclear nickel(II) complex with an N-(2-propanamide)-2-picolylamine ligand was found to have an octahedral geometry and exhibit halochromic (pH-sensitive color change) and thermochromic (temperature-sensitive color change) properties.

The following table summarizes the coordination geometries of some representative zinc(II) and nickel(II) complexes with pyridylethylamine and related pyridine-based ligands.

Metal IonLigand TypeCoordination GeometryReference
Zinc(II)Polydentate N-basedDistorted Tetrahedral frontiersin.org
Zinc(II)Pyrazine-2,3-dicarboxylic acid and 1-vinylimidazoleSquare Pyramidal, Octahedral, Tetrahedral ias.ac.in
Zinc(II)β-hydroxypyridinecarboxylateOctahedral, Trigonal Bipyramidal nih.gov
Nickel(II)PyridineOctahedral, Square Planar, Tetrahedral jscimedcentral.com
Nickel(II)Bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridineOctahedral nih.gov
Nickel(II)l-tyrosine derivativeOctahedral nih.gov
Nickel(II)N-(2-propanamide)-2-picolylamineOctahedral

Magnetic Properties and Spin Crossover Behavior in Pyridylethylamine Metal Complexes

The magnetic properties of metal complexes are fundamentally linked to the number of unpaired electrons in the metal's d-orbitals. uomustansiriyah.edu.iq Complexes with pyridylethylamine ligands, particularly those of iron(II) and cobalt(II), can exhibit interesting magnetic behaviors, including spin crossover (SCO).

Spin crossover is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. aps.orgmdpi.com This transition is accompanied by changes in magnetic moment, color, and molecular structure. researchgate.net The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Ligands with intermediate field strengths are more likely to produce SCO complexes.

Several iron(II) complexes with pyridine-based ligands have been shown to exhibit spin crossover. researchgate.net For example, a series of Fe(II) complexes with dipyridyl-N-alkylamine and thiocyanate ligands displayed gradual SCO behavior. researchgate.net The transition temperature (T1/2), at which 50% of the complex is in the LS state and 50% is in the HS state, is a key characteristic of an SCO complex. For the complex [Fe(dpea)2(NCS)2] (where dpea = 2,2'-dipyridyl-N-ethylamine), the transition was observed at a T1/2 of 229 K. researchgate.net The nature of the ligand, including steric and electronic effects of substituents, can significantly influence the SCO properties. mdpi.com

Cobalt(II) complexes with pyridine-based macrocyclic ligands have also been investigated for their magnetic properties. rsc.org These studies have revealed significant magnetic anisotropy, which is a prerequisite for single-molecule magnet (SMM) behavior. nih.govnih.gov Some cobalt(II) complexes have been found to behave as field-induced SMMs. rsc.org The magnetic properties of these complexes are influenced by the coordination geometry and the nature of the co-ligands. rsc.orgnih.gov

The table below presents magnetic data for some representative metal complexes with pyridylethylamine-related ligands.

ComplexMetal IonSpin State BehaviorT1/2 (K)Magnetic Anisotropy (D cm-1)Reference
[Fe(dpea)2(NCS)2]Fe(II)Spin Crossover229- researchgate.net
[Fe(dppa)2(NCS)2]Fe(II)Spin Crossover211-212- researchgate.net
[Co(L)X]+ seriesCo(II)Field-Induced SMM-Positive D values rsc.org
Co(fpo)2(H2O)22Co(II)High Magnetic Anisotropy--21.2 nih.gov

Structural Elucidation of Coordination Complexes via X-ray Crystallography

The crystal structures of zinc(II) and cobalt(II) complexes with ortho-substituted pyridine ligands have been determined, revealing distorted tetrahedral geometries. rsc.org For a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex, X-ray crystallography confirmed an octahedral coordination around the Ni(II) cation. nih.gov

In the study of a cobalt complex with 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine, X-ray crystallography revealed a distorted trigonal antiprismatic geometry and the presence of two metal centers with antiferromagnetic coupling. nih.gov Similarly, the crystal structures of nickel(II) and palladium(II) complexes with o-carboranyl amidine ligands have been determined by single-crystal X-ray diffraction. rsc.org

The structural analysis of a novel zinc(II) complex showed the coexistence of square pyramidal, octahedral, and tetrahedral geometries for the zinc ions within the same polymeric chain. ias.ac.in X-ray diffraction has also been used to characterize the structures of various other zinc and nickel complexes with pyridine-based ligands, providing valuable insights into their coordination chemistry. frontiersin.orgnih.govnih.govresearchgate.net

Below is a table summarizing key crystallographic data for selected complexes.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[Ni(C25H29N5)2]Cl2·2CH2Cl2·2H2O--Octahedrally coordinated Ni(II) nih.gov
Co2(dipyatriz)2(CH3OH)2(ClO4)22·2CH3OH--Distorted trigonal antiprismatic geometry, dinuclear nih.gov
M(NCS)2L2 (M = Co, Zn; L = 2-substituted pyridine)OrthorhombicP212121 or PbcnDistorted tetrahedral geometry rsc.org
[Zn(A1)2(H2O)2]--Distorted octahedral geometry nih.gov
[Zn(A2)2(H2O)]--Trigonal bipyramidal geometry nih.gov

Catalytic Applications of Pyridylethylamine Metal Complexes

Oxidative Catalysis and Dioxygen Activation

Complexes of pyridylethylamine are instrumental in oxidative catalysis, particularly in reactions involving the activation of dioxygen. These systems often mimic the active sites of metalloenzymes and provide valuable insights into biological oxidation processes.

Pyridylethylamine ligands have been employed in the synthesis of copper complexes that serve as functional models for copper-containing enzymes like tyrosinase and laccase. nih.govrsc.org Tyrosinase is a key enzyme in melanin (B1238610) production, catalyzing the ortho-hydroxylation of monophenols to catechols and their subsequent oxidation to quinones. nih.govmdpi.com Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. nih.govmdpi.com

Copper(I) complexes with pyridylethylamine-based ligands have been shown to react with dioxygen to form reactive copper-oxygen species, mimicking the active sites of these enzymes. rsc.org The design of these model systems allows for the investigation of the structural and electronic factors that influence the catalytic activity. For instance, the combination of different functional groups within the ligand framework can fine-tune the reactivity of the copper center towards the conversion of monophenols into their corresponding ortho-quinones. rsc.org The study of these biomimetic models provides a deeper understanding of the enzymatic mechanisms and aids in the development of new catalysts for selective oxidation reactions. nih.govrsc.org

In the catalytic cycles of pyridylethylamine metal complexes, peroxo and oxo species are crucial reactive intermediates. nih.govnih.govresearchgate.net The activation of dioxygen by a metal(I) complex typically proceeds through the formation of a superoxo species, which can then be reduced to a peroxo species. nih.gov Dicopper(II)-peroxo complexes have been identified and characterized in model systems, and their role in oxidation reactions has been extensively studied. nih.gov

These peroxo intermediates can act as nucleophilic or electrophilic oxidants, depending on the nature of the metal center and the ligand environment. nih.govnih.gov In some cases, the peroxo species can be further activated to form a more reactive high-valent metal-oxo species, which is a potent oxidant capable of attacking strong C-H bonds. researchgate.net The formation and reactivity of these peroxo and oxo intermediates are central to the catalytic oxidation of various organic substrates. nih.govresearchgate.net Mechanistic studies have provided evidence for the involvement of these species in the rate-determining steps of catalytic cycles. nih.govnih.gov

Metal complexes with pyridylethylamine ligands can catalyze a range of substrate-specific oxygenation and hydroxylation reactions. mdpi.comresearchgate.net These reactions are of significant interest in synthetic organic chemistry for the selective introduction of oxygen-containing functional groups into organic molecules. mdpi.com For example, palladium complexes with tripodal pyridylamine ligands have been shown to efficiently catalyze the benzylic C-H oxidation of various substrates to the corresponding ketones. researchgate.netrsc.org

The selectivity of these reactions is often influenced by the steric and electronic properties of the ligand, which can direct the oxidant to a specific site on the substrate molecule. researchgate.net In some systems, the catalyst can achieve high regioselectivity, for instance, in the oxidation of adamantane, where 3° C-H bonds are preferentially oxidized over 2° C-H bonds. researchgate.net The ability to perform these transformations under mild conditions with high selectivity makes these catalytic systems valuable tools for the functionalization of complex organic molecules. mdpi.comresearchgate.net

Polymerization Catalysis and Atom-Transfer Radical Polymerization (ATRP) Facilitated by Pyridylethylamine Systems

Pyridylethylamine and its derivatives are highly effective ligands in copper-mediated Atom-Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, the primary role of the ligand is to solubilize the copper salt in the polymerization medium and to adjust the redox potential of the copper center to facilitate the reversible halogen exchange reaction that controls the polymerization. cmu.edu The electron-donating ability of the ligand significantly influences the redox potential of the copper complex and, consequently, the reactivity of the catalyst. cmu.edu

The structure of the catalyst complex, dictated by the pyridylethylamine ligand, affects the kinetics of the polymerization and the degree of control over the final polymer properties. cmu.edu By modifying the substituents on the pyridine (B92270) rings of the ligand, the activity of the ATRP catalyst can be finely tuned. For example, the introduction of electron-donating groups can increase the catalyst's activity by several orders of magnitude. drexel.edupsu.edunih.gov This allows for polymerizations to be conducted with very low catalyst concentrations, which is advantageous for both economic and environmental reasons. drexel.edunih.gov

Table 1: Effect of Ligand Substitution on ATRP Catalyst Activity
LigandRelative ActivityKey FeatureReference
Tris(2-pyridylmethyl)amine (TPMA)BaselineUnsubstituted parent ligand drexel.edupsu.edu
Tris([(4-methoxy-2,5-dimethyl)-2-pyridyl]methyl)amine (TPMA*)~1000x higher than TPMAElectron-donating methoxy (B1213986) and methyl groups drexel.edupsu.edunih.gov
p-Substituted Tris(2-pyridylmethyl)amines (TPMANR2)>1000x higher than TPMAElectron-donating cyclic amine substituents nih.gov

Hydrogen Peroxide Decomposition and Related Redox Catalysis

Metal complexes of pyridylethylamine ligands can act as catalysts for the decomposition of hydrogen peroxide (H₂O₂). researchgate.netscribd.com This reaction is of interest for various applications, including its use as a model for studying the catalytic activity of metal complexes and in environmentally friendly oxidation processes. researchgate.netscribd.com The decomposition of H₂O₂ by these complexes often proceeds through a redox mechanism involving the metal center cycling between different oxidation states. nih.gov

The catalytic efficiency of these complexes is dependent on several factors, including the nature of the metal ion, the structure of the ligand, and the reaction conditions such as pH. nih.govresearchgate.net The proposed mechanisms for H₂O₂ decomposition can involve the formation of a peroxo-metal complex as a key intermediate. researchgate.net In some systems, the catalytic cycle is believed to involve the Cu(II)/Cu(I) redox pair. nih.gov The study of H₂O₂ decomposition by these complexes provides insights into their redox properties and their potential as catalysts for other redox-mediated transformations. nih.govresearchgate.net

Detailed Mechanistic Insights into Catalytic Cycles of Pyridylethylamine-Supported Systems

Understanding the detailed mechanisms of catalytic cycles is crucial for the rational design of more efficient catalysts. nih.govnih.govdigitellinc.com For pyridylethylamine-supported systems, mechanistic studies have revealed key intermediates and elementary steps in various catalytic transformations. nih.govresearchgate.netnih.gov In oxidative catalysis, the reaction of a Cu(I) complex with O₂ to form a superoxo-copper(II) species is often a rapid initial step. nih.gov This can be followed by reaction with another Cu(I) complex to yield a peroxo-dicopper(II) intermediate. nih.gov

In some catalytic oxidations, a proton-coupled electron transfer (PCET) mechanism is operative for the generation of high-valent metal-oxo species from metal-aqua precursors. researchgate.net Kinetic analyses, including the determination of activation parameters and kinetic isotope effects, have been instrumental in elucidating these mechanisms. researchgate.net For instance, in the oxidation of alcohols by ruthenium(IV)-oxo complexes with pyridylamine ligands, a concerted proton-coupled electron transfer mechanism has been proposed. researchgate.net The elucidation of these catalytic cycles provides a fundamental understanding of how the ligand environment influences the reactivity of the metal center. nih.govresearchgate.netcardiff.ac.uk

Table 2: Key Mechanistic Steps in Pyridylethylamine-Supported Catalysis
Catalytic ProcessKey Intermediate(s)Proposed Mechanistic StepReference
Dioxygen ActivationSuperoxo-copper(II), Peroxo-dicopper(II)Electron transfer from Cu(I) to O₂ nih.gov
Alcohol OxidationRu(IV)=OProton-coupled electron transfer (PCET) researchgate.net
ATRP[L-Cu(I)]⁺, [L-Cu(II)-X]⁺Reversible halogen atom transfer cmu.edu
H₂O₂ DecompositionPeroxo-metal complexRedox cycling of the metal center (e.g., Cu(II)/Cu(I)) nih.govresearchgate.net

Theoretical and Computational Chemistry of Pyridylethylamine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. From this, a wealth of information regarding molecular properties and reactivity can be derived. For pyridylethylamine derivatives, DFT studies focus on understanding how the arrangement of pyridine (B92270) rings and ethylamine (B1201723) side chains influences the distribution of electrons and the molecule's propensity to engage in chemical reactions.

Detailed research findings from DFT calculations on heterocyclic systems reveal key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-deficient regions of the molecule. For a pyridylethylamine, the nitrogen atoms of the pyridine ring and the amino groups are expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms of the amino groups would be electron-deficient (electrophilic) sites.

Global reactivity descriptors, calculated from the energies of the frontier orbitals, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. mdpi.com Molecules with lower energy gaps are generally softer and more reactive. These parameters are invaluable for predicting how pyridylethylamine derivatives will interact with other chemical species, such as metal ions or biological receptors.

Table 1: Calculated Global Reactivity Descriptors for a Representative Pyridylethylamine Derivative (Illustrative Data)
ParameterSymbolCalculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.25Energy of the outermost electron-occupied orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.15Energy of the first vacant orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE5.10Indicates chemical reactivity and kinetic stability.
Ionization PotentialIP6.25The minimum energy required to remove an electron from the molecule.
Electron AffinityEA1.15The energy released when an electron is added to the molecule.
Electronegativityχ3.70Measures the molecule's ability to attract electrons.
Chemical Hardnessη2.55Measures the resistance to charge transfer.
Global SoftnessS0.39The reciprocal of hardness, indicating higher reactivity.

Molecular Dynamics Simulations and Conformational Analysis of Pyridylethylamine Derivatives

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For flexible molecules like 2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine, which has multiple rotatable bonds, MD simulations are essential for exploring its conformational landscape and understanding its structural flexibility. nih.gov

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how a molecule behaves in different environments, such as in a solvent or interacting with a biological target. rsc.orgresearchgate.net A key application is conformational analysis, which aims to identify the most stable, low-energy arrangements (conformers) of the molecule. nih.gov By simulating the molecule's movements over nanoseconds or longer, researchers can map out the potential energy surface and determine the relative populations of different conformers.

Table 2: Key Analyses from a Hypothetical 100 ns MD Simulation of a Pyridylethylamine Derivative
Analysis MetricDescriptionIllustrative Finding
Root Mean Square Deviation (RMSD)Measures the average deviation of the molecule's backbone atoms from a reference structure over time.The system reached equilibrium after 20 ns, with an average RMSD of 2.5 Å, indicating overall structural stability.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of different parts of the molecule by measuring the fluctuation of each atom around its average position.The terminal amino groups of the ethylamine chains showed high RMSF values (>3.0 Å), whereas the pyridine ring atoms were more rigid (<1.5 Å).
Radius of Gyration (Rg)Measures the compactness of the molecule's structure.A stable Rg value around 4.8 Å post-equilibration suggests the molecule maintains a consistent overall shape.
Dihedral Angle AnalysisTracks the rotation around specific bonds to identify preferred torsional angles and conformational states.Analysis of the C-C bond in the ethylamine linkers revealed two major conformational states, corresponding to gauche and anti arrangements.

Prediction of Spectroscopic Properties and Correlation with Experimental Data for Pyridylethylamine Complexes

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful complement to experimental characterization. By simulating spectra, researchers can aid in the interpretation of experimental data, confirm molecular structures, and understand the electronic transitions responsible for observed spectral features. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra. nih.gov It calculates the energies of electronic excitations from the ground state to various excited states. For pyridylethylamine complexes, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify the nature of the transitions, such as π-π* transitions within the pyridine ring or charge-transfer transitions in metal complexes. nih.gov

Vibrational spectra (Infrared and Raman) can be simulated by calculating the vibrational frequencies of the molecule. DFT calculations can determine the normal modes of vibration, and the resulting frequencies and intensities can be compared directly with experimental FT-IR and Raman spectra. nih.gov This correlation is invaluable for assigning specific spectral bands to the vibrations of particular functional groups, such as N-H stretching in the amine groups or C=N stretching in the pyridine ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often showing excellent agreement with experimental results. nih.govnih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Key Functional Groups in a Pyridylethylamine System (Illustrative Data)
Vibrational ModeFunctional GroupExperimental FT-IR (cm-1)Calculated DFT (cm-1)Assignment
N-H Stretch-NH23350, 32803358, 3289Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)Pyridine Ring30553061Stretching of C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)-CH2-2940, 28652948, 2871Asymmetric and symmetric stretching of the methylene (B1212753) groups.
N-H Bend-NH216101615Scissoring motion of the primary amine.
C=N/C=C StretchPyridine Ring1590, 15701595, 1574Ring stretching vibrations characteristic of the pyridine moiety.

Elucidation of Reaction Mechanisms and Transition States in Pyridylethylamine-Involved Processes

Understanding the detailed mechanism of a chemical reaction—the sequence of bond-breaking and bond-forming events—is fundamental to controlling and optimizing chemical processes. Computational chemistry offers a way to map the entire potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. rsc.orgresearchgate.net

The search for a transition state, which is a first-order saddle point on the PES, is a critical step in mechanistic studies. ucsb.edu Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method can locate a TS structure given the reactant and product geometries. google.com Once a TS is located, its structure provides a snapshot of the highest-energy point along the reaction coordinate. A frequency calculation must be performed on the TS geometry to confirm it is a true saddle point, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. google.comscm.com

Table 4: Calculated Energetics for a Hypothetical Nucleophilic Substitution Reaction Involving a Pyridylethylamine
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPyridylethylamine + Electrophile0.0 (Reference)
Transition State (TS)The highest energy point along the reaction coordinate where the new bond is partially formed and the old bond is partially broken.+22.5
ProductsAlkylated Pyridylethylamine + Leaving Group-15.8
Forward Activation EnergyEa (forward) = E(TS) - E(Reactants)+22.5
Reverse Activation EnergyEa (reverse) = E(TS) - E(Products)+38.3
Reaction EnergyΔErxn = E(Products) - E(Reactants)-15.8

Materials Science Applications of Pyridylethylamine Derivatives

Design and Synthesis of Functional Molecular Materials Utilizing Pyridylethylamines

The design and synthesis of functional molecular materials derived from pyridylethylamines are centered around the strategic modification of the core structure to achieve desired properties. The pyridine (B92270) nitrogen and the amino groups serve as key coordination sites for metal ions, enabling the construction of complex architectures. frontiersin.orgscispace.com Synthetic strategies often involve multi-component coupling reactions to introduce various functional groups to the pyridine ring or the ethylamine (B1201723) side chains. nih.gov

A general approach to synthesizing derivatives of 2-aminopyridines involves a metal-free, three-component coupling reaction. This method allows for the straightforward preparation of pyridin-1(2H)-ylacrylates, where the substitution pattern on the pyridine ring can be systematically varied. nih.gov For instance, the reaction of a 2-aminopyridine (B139424) with sulfonyl azides and propiolates provides a versatile route to functionalized pyridine derivatives. nih.gov Such synthetic methodologies can be adapted to produce a library of “2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine” derivatives with tailored functionalities. The introduction of different substituents can significantly influence the electronic and steric properties of the molecule, which in turn dictates the performance of the final material. nih.govnih.gov

The synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins, catalyzed by rare-earth metals, represents another efficient synthetic route. rsc.org This reaction proceeds in the absence of external oxidants and utilizes water as the source of the carbonyl oxygen, offering a green and efficient pathway to amide-functionalized pyridines. rsc.org These amide derivatives can exhibit enhanced thermal stability and specific binding capabilities, making them suitable for applications in sensors and molecular recognition.

Functional polymer materials can also be designed by incorporating pyridylethylamine moieties. mdpi.com This can be achieved either by introducing functional groups at the molecular level or by incorporating functional fillers into a polymer matrix. mdpi.com The resulting materials can exhibit a range of properties, including tunable optical and electrical characteristics, making them promising for applications in organic electronics. nih.gov

Synthesis MethodReactantsKey FeaturesPotential Application of Derivatives
Three-component coupling2-aminopyridines, sulfonyl azides, propiolatesMetal-free, straightforward, versatile for functionalizationLuminescent materials, molecular probes
Rare-earth metal catalysis2-aminopyridines, nitroolefinsEfficient, no external oxidants, uses water as oxygen sourceStable materials for sensors, molecular recognition
Polymer functionalizationPyridylethylamine monomers or fillersTunable properties, potential for smart materialsOrganic electronics, stimuli-responsive materials

Fluorescent and Luminescent Properties of Pyridylethylamine Complexes and Thin Films

Pyridylethylamine derivatives are promising candidates for the development of fluorescent and luminescent materials due to the inherent photophysical properties of the pyridine ring. sciforum.net The fluorescence of these compounds can be finely tuned by introducing different functional groups onto the pyridine core. nih.gov Generally, electron-withdrawing groups tend to cause a blue shift in the fluorescence spectrum, while electron-donating groups induce a red shift. nih.gov

Complexation of pyridylethylamine derivatives with metal ions is a common strategy to enhance their luminescent properties. For example, ruthenium(II)-polypyridyl complexes are known for their use as fluorescent sensors for metal ions like Cu²⁺, Fe²⁺, and Fe³⁺. researchgate.net The coordination of the metal ion to the pyridine and amine nitrogens can lead to significant changes in the emission spectra, allowing for the detection of specific ions. researchgate.net Similarly, luminescent gold-thallium derivatives incorporating a pyridine-containing macrocycle have been synthesized, demonstrating the versatility of pyridyl ligands in creating novel emissive materials. rsc.org

The spectral-luminescent properties of thin films based on pyridylethylamine derivatives are also of significant interest for applications in optoelectronic devices. ejournal.byresearchgate.net The emission characteristics of these films can be influenced by factors such as film thickness and the surrounding environment. researchgate.net For instance, thin films of terbium(III) complexes with substituted benzoic acids and phenanthroline have been shown to exhibit luminescence, with the potential for improved film quality by doping into a polymer matrix like poly-N-vinylcarbazole. ejournal.by The study of 2-amino-3-cyanopyridine (B104079) derivatives has shown that the fluorescence emission can be affected by the polarity of the solvent, with a larger wavelength shift observed in more polar solvents. sciforum.net

Below is a table summarizing the fluorescent properties of some aminopyridine derivatives, which can provide insights into the expected behavior of "this compound" derivatives.

Compound TypeKey Structural FeatureObserved FluorescenceInfluencing Factors
Pyridin-1(2H)-ylacrylatesSubstituents on the pyridine ringTunable emissionPosition and electronic nature of substituents
Ruthenium(II)-polypyridyl complexesMetal-ligand coordination"Turn-on" or "turn-off" fluorescencePresence of specific metal ions
2-Amino-3-cyanopyridine derivativesCyano and amino groupsSolvent-dependent emissionPolarity of the solvent
Terbium(III) complexes in thin filmsLanthanide metal centerCharacteristic lanthanide luminescencePolymer matrix, film morphology

Supramolecular Architectures and Self-Assembly of Pyridylethylamine-Based Systems

The ability of pyridylethylamine derivatives to form well-defined supramolecular architectures through self-assembly is a key feature for their application in materials science. researchgate.net The directional nature of the coordination bonds between the pyridine and amine groups with metal ions drives the formation of ordered structures such as coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgscispace.comfigshare.comresearchgate.net

The self-assembly of coordination polymers in aqueous solutions has been explored for the creation of smart materials and sensors. researchgate.net The dynamic nature of the metal-ligand interactions allows for the formation of nanostructures that can respond to external stimuli. researchgate.net For instance, pyridine-functionalized polyoxometalates have been shown to self-assemble into two- and three-dimensional coordination polymers with complex topologies when linked by metal cations like Zn²⁺ and Cu²⁺. figshare.comresearchgate.net The resulting structures are influenced by synthetic conditions, the choice of co-ligands, and the linking metal cations. figshare.comresearchgate.net

The design of these supramolecular architectures can be programmed by modifying the organic ligand. frontiersin.org For example, rigid linkers tethering dipyrrin (B1230570) units, which are structurally related to pyridines, are useful for preparing macrocyclic structures. frontiersin.org The resulting assemblies are strongly dependent on the geometry of the linker. frontiersin.org Similarly, the number of pyridine moieties and the nature of the linkage between them can be adjusted to control the properties of the resulting coordination polymers, such as their electrochromic performance. frontiersin.org

The formation of these supramolecular structures is driven by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions, leading to robust and functional materials.

Integration of Pyridylethylamine Derivatives into Hybrid Materials and Nanostructures

The integration of pyridylethylamine derivatives into hybrid organic-inorganic materials and nanostructures opens up possibilities for creating multifunctional materials with enhanced properties. nih.govmdpi.com These hybrid materials combine the advantages of both organic components (e.g., flexibility, processability) and inorganic components (e.g., stability, conductivity). nih.gov

One approach to creating hybrid materials is through the cooperative self-assembly of inorganic nanoparticles and block copolymers functionalized with pyridylethylamine units. rsc.org This method can lead to the formation of well-defined nanostructures with precise control over their morphology and properties. rsc.org Polymerization-induced self-assembly (PISA) is a powerful technique for preparing concentrated block copolymer nanomaterials that can serve as scaffolds for inorganic components. rsc.org

Pyridylethylamine derivatives can also be incorporated into electrochromic materials. Organic-inorganic hybrid materials containing triarylamine and reactive siloxane groups have been synthesized, which can change color from colorless to blue upon application of an electric charge. nih.gov The introduction of pyridylethylamine functionalities could further enhance the performance and stability of such devices.

Furthermore, the integration of functional nanostructures and nanoparticles into micro- and nanoelectronic components is a critical area of research. researchgate.net Pyridylethylamine derivatives can be used to functionalize surfaces and nanoparticles, enabling their assembly into ordered arrays for applications in sensors and energy harvesting. researchgate.net For example, biofunctional molecules can be integrated into 3D-printed polymeric micro- and nanostructures, paving the way for advanced biosensing platforms. nih.gov

Biomimetic Chemistry and Interdisciplinary Applications of Pyridylethylamines

Mimicry of Metalloprotein Active Sites Using Pyridylethylamine Ligands

No research is available on the use of 2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine as a ligand to mimic the active sites of metalloproteins.

Understanding Biological Oxygen Activation and Transport Systems via Pyridylethylamine Models

There is no published literature detailing the use of this compound or its metal complexes to model and understand biological oxygen activation and transport systems.

Exploration of Bio-Relevant Chemical Transformations Mediated by Pyridylethylamine Complexes

No studies were found that investigate the catalytic activity of metal complexes of this compound in mediating bio-relevant chemical transformations.

Q & A

Q. What are the established synthetic routes for 2-[6-(2-aminoethyl)-3-pyridyl]ethylamine, and what analytical methods validate its purity and structure?

The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with ethylenediamine precursors. For example, brominated pyridine intermediates (e.g., 3-aminopyridine-2-carboxylic acid) are reacted with ethylenediamine under controlled temperatures (0–25°C) in solvents like DMF or THF, followed by purification via column chromatography . Structural validation employs HPLC/MS for molecular weight confirmation and NMR (¹H/¹³C) to resolve amine and pyridyl proton environments . Purity is assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Stability studies focus on pH, temperature, and solvent effects. For instance, aqueous solutions are tested at pH 3–10 and temperatures up to 60°C. Degradation is monitored via UV-Vis spectroscopy (absorbance shifts in pyridyl/amine groups) and TLC to detect byproducts . Solid-state stability under humidity is assessed using dynamic vapor sorption (DVS) to measure hygroscopicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives like Schiff bases for antimicrobial studies?

Derivatization via Schiff base formation (e.g., with periodate-oxidized cellulose) requires precise stoichiometric ratios (e.g., 1:1.2 amine:aldehyde) and anhydrous conditions to minimize hydrolysis . Catalytic additives like triethylamine (1–5 mol%) enhance imine bond formation, monitored by FT-IR (C=N stretch at 1600–1650 cm⁻¹) . Yield optimization employs Design of Experiments (DoE) to evaluate temperature, solvent polarity, and reaction time interactions .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial activity (e.g., broad-spectrum vs. inactivity) arise from substituent effects and assay conditions. For example, Schiff base derivatives show enhanced activity due to increased lipophilicity, validated via logP measurements and MIC assays against Gram-positive/negative strains . Contradictions are addressed by standardizing protocols (e.g., CLSI guidelines) and verifying compound integrity via LC-MS/MS to rule out degradation .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with bacterial enzymes (e.g., DNA gyrase). Key residues (e.g., Asp73, Glu50) are identified via binding affinity calculations (ΔG < -7 kcal/mol) . QSAR models correlate pyridyl/amine substituent electronegativity with antimicrobial potency .

Methodological Challenges & Solutions

Q. How to mitigate interference from byproducts during spectroscopic analysis?

Byproducts (e.g., unreacted amines) complicate NMR interpretation. Strategies include:

  • Differential solubility : Fractional crystallization in ethanol/water mixtures .
  • 2D NMR (HSQC, COSY): Resolves overlapping signals in pyridyl/ethylamine regions .
  • HPLC-PDA : Detects impurities via retention time shifts and UV spectral deconvolution .

Q. What strategies ensure reproducibility in electrochemical studies of derivatives?

Electrochemical behavior (e.g., redox potentials) is sensitive to electrode surface contamination. Protocols include:

  • Electrode pretreatment : Polishing with 0.05 µm alumina slurry and cyclic voltammetry in blank electrolyte .
  • Standardized electrolyte composition : 0.1 M KCl with 1 mM ferrocene as an internal reference .

Safety & Handling

Q. What are critical safety protocols for handling this amine derivative?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., chloroacetyl chloride) .
  • Storage : Argon-purged vials at -20°C to prevent amine oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.